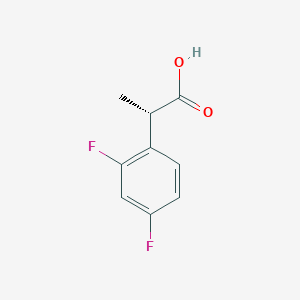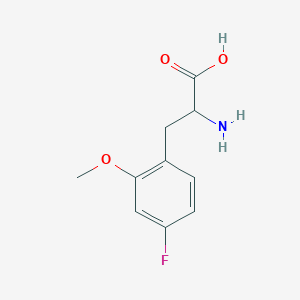methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the carbamoyl intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with pyridine-3-carboxaldehyde under controlled conditions to form the carbamoyl intermediate.
Addition of the methylsulfanyl group: The intermediate is then reacted with 4-(methylsulfanyl)aniline in the presence of a suitable catalyst to introduce the methylsulfanyl group.
Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with acryloyl chloride to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
科学研究应用
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-{(4-bromophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide
- N-{(4-fluorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide
Uniqueness
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and binding affinity to molecular targets.
属性
分子式 |
C23H20ClN3O2S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20ClN3O2S/c1-3-21(28)27(19-10-12-20(30-2)13-11-19)22(16-5-4-14-25-15-16)23(29)26-18-8-6-17(24)7-9-18/h3-15,22H,1H2,2H3,(H,26,29) |
InChI 键 |
CFLAKUDCCQZQPY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
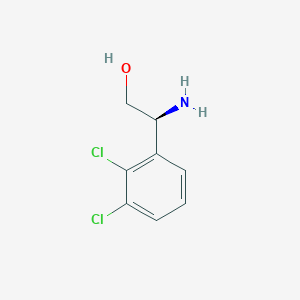
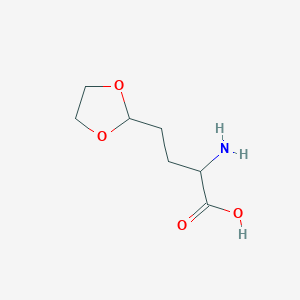
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

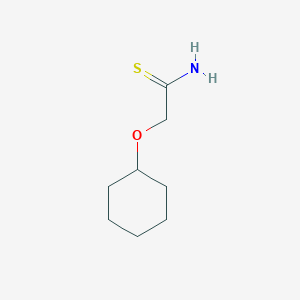
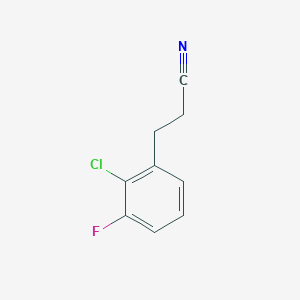
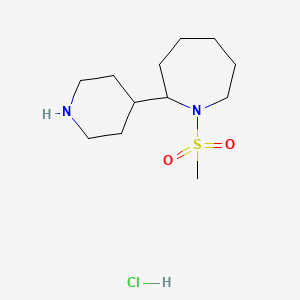
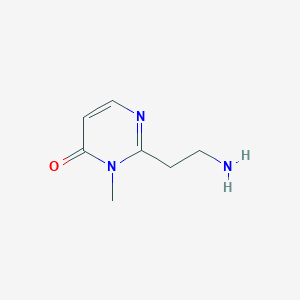


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
